2-Methylbiphenyl-4-ylboronic acid pinacol ester

Description

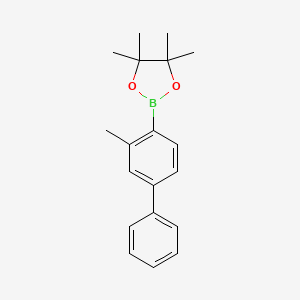

2-Methylbiphenyl-4-ylboronic acid pinacol ester is an organoboron compound characterized by a biphenyl backbone with a methyl substituent at the 2-position and a boronic acid pinacol ester group at the 4-position. The pinacol ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances the compound’s stability and solubility in organic solvents compared to its boronic acid form . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in pharmaceutical and materials science for constructing biaryl frameworks .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-methyl-4-phenylphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BO2/c1-14-13-16(15-9-7-6-8-10-15)11-12-17(14)20-21-18(2,3)19(4,5)22-20/h6-13H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNVOZIDAWDRNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbiphenyl-4-ylboronic acid pinacol ester typically involves the reaction of a boronic acid or boronate ester with a suitable diol. The reaction is often carried out under anhydrous conditions to prevent hydrolysis of the boron-containing intermediates. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction may be catalyzed by acids or bases depending on the specific synthetic route.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methylbiphenyl-4-ylboronic acid pinacol ester can undergo various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: Reduction reactions can convert the boron atom to a borohydride.

Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) in aqueous or organic solvents.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) in ether solvents.

Major Products Formed

Oxidation: Boronic acids or borates.

Reduction: Borohydrides.

Substitution: Various organoboron compounds depending on the substituent introduced.

Scientific Research Applications

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 2-Methylbiphenyl-4-ylboronic acid pinacol ester is in Suzuki-Miyaura coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, which are crucial in synthesizing complex organic molecules. The stability of pinacol boronate esters allows them to be used as effective substitutes for less stable boronic acids, facilitating smoother reaction conditions and higher yields .

Reactivity with Biological Molecules

The compound exhibits selective binding properties with diols and other nucleophilic groups, making it valuable for designing selective inhibitors or probes in biochemical assays. Research indicates that boronic acids can interact with various biological molecules, which opens avenues for therapeutic applications .

Therapeutic Applications

Boronic acid derivatives, including this compound, have been explored for their potential therapeutic properties. They have shown promise in anticancer and antibacterial activities. For instance, certain boronic acid derivatives are utilized in treatments for multiple myeloma and as β-lactamase inhibitors in combination with antibiotics .

Drug Development

The compound's ability to form stable complexes with biological targets can be harnessed in drug design. Its interactions with enzymes may provide insights into developing new therapeutic agents targeting specific diseases .

Polymer Chemistry

In material science, this compound can be used to synthesize advanced materials through cross-linking reactions. The incorporation of boron into polymer matrices can enhance their mechanical properties and thermal stability, making them suitable for various industrial applications.

Case Studies and Research Findings

Several studies highlight the significance of this compound in various applications:

- Cross-Coupling Reactions : Research has demonstrated successful cross-coupling reactions using this compound as a key reagent, leading to high yields of desired products under mild conditions .

- Biochemical Probes : Studies indicate its potential as a biochemical probe due to its ability to selectively bind diols, which can be utilized in drug discovery processes aimed at targeting specific enzymes or receptors .

- Material Development : Investigations into polymer systems incorporating this boronate ester have shown improved mechanical properties and thermal resistance, indicating its utility in developing advanced materials for industrial applications.

Mechanism of Action

The mechanism by which 2-Methylbiphenyl-4-ylboronic acid pinacol ester exerts its effects depends on its application:

In organic synthesis: Acts as a boron source in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

In biological systems: May interact with enzymes or receptors, influencing biochemical pathways.

In BNCT: Accumulates in cancer cells and captures neutrons, leading to the release of high-energy particles that destroy the cancer cells.

Comparison with Similar Compounds

Structural and Molecular Comparison

Key structural variations among aryl boronic acid pinacol esters arise from substituent type and position, influencing steric and electronic properties. Below is a comparison of select analogs:

Key Observations :

- Electron-withdrawing groups (e.g., chloro in 4-chloro-2-methylphenyl) enhance electrophilicity at the boron center, increasing reactivity in Suzuki reactions compared to electron-donating groups (e.g., methyl) .

Physicochemical Properties

Solubility and stability are critical for practical applications:

Notes:

- Pinacol esters generally exhibit superior solubility in organic solvents compared to free boronic acids .

- Amino-substituted analogs may show reduced solubility in non-polar solvents due to hydrogen bonding .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency varies with substituent effects:

Mechanistic Insights :

- Bulky substituents (e.g., 2-methylbiphenyl) may require optimized catalytic systems (e.g., Pd(dppf)Cl₂) to mitigate steric effects .

- Chloro-substituted analogs (e.g., 4-chloro-2-methylphenyl) demonstrate accelerated coupling due to enhanced boron electrophilicity .

Implications :

- The pinacol ester group itself is typically biologically inert; activity depends on hydrolysis to the boronic acid .

- Formyl or carboxylate substituents enhance target binding (e.g., PBP1b inhibition), while methyl groups may reduce affinity .

Spectroscopic Characterization

¹H NMR and ¹³C NMR profiles highlight structural distinctions:

Consistency :

Biological Activity

2-Methylbiphenyl-4-ylboronic acid pinacol ester (CAS Number: 2649399-93-7) is a boronic acid derivative characterized by its biphenyl structure and the presence of a pinacol ester group. This compound exhibits unique properties that enhance its stability and reactivity, making it a subject of interest in medicinal chemistry and synthetic applications. This article reviews the biological activity of this compound, focusing on its interactions with biological molecules, potential therapeutic applications, and relevant case studies.

The chemical structure of this compound is depicted as follows:

Key Features:

- Molecular Weight: 294.2 g/mol

- Stability: Enhanced by the pinacol ester moiety, which contributes to its solubility and reactivity.

- Reactivity: Selectively binds to diols and other nucleophilic groups, making it valuable in biochemical assays.

Interaction with Biological Molecules

Research indicates that boronic acids, including this compound, can selectively interact with various biological substrates.

-

Enzyme Inhibition:

- Boronic acids are known to act as reversible inhibitors for proteasomes and certain enzymes by forming covalent bonds with active site residues. This property is particularly relevant for developing therapeutic agents targeting cancer cells.

- Studies have shown that derivatives of boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells.

-

Anticancer Activity:

- The compound has shown potential in anticancer applications, similar to other boronic acid derivatives like bortezomib, which is used in multiple myeloma treatment. The mechanism involves the inhibition of proteasome activity, leading to an accumulation of pro-apoptotic factors and subsequent cell death .

- Antibacterial and Antiviral Properties:

Table 1: Summary of Biological Activities

Research Findings

- Mechanistic Studies:

- Synthesis and Applications:

- Clinical Implications:

Q & A

Q. Basic

- ¹¹B NMR : Detects boronate esters (δ ~30 ppm) vs. boronic acids (δ ~28 ppm) or oxidized phenols.

- IR spectroscopy : Pinacol ester C-O stretches (~1,370 cm⁻¹) confirm integrity, while O-H stretches (~3,400 cm⁻¹) indicate hydrolysis .

- HPLC-MS : Quantifies residual pinacol or biphenyl impurities (<2% threshold for synthetic intermediates) .

How does the methyl group at the 2-position influence reactivity in cross-coupling or functionalization?

Advanced

The ortho-methyl group introduces steric hindrance, which:

- Slows transmetalation in Suzuki reactions, requiring elevated temperatures (80–100°C) .

- Stabilizes the boronate against protodeboronation in acidic conditions (pH <5).

- Limits electrophilic substitution on the biphenyl ring, directing reactivity to the para-boronate site .

Controlled experiments with methyl-free analogs (e.g., biphenyl-4-ylboronic esters) can isolate steric vs. electronic effects .

How should researchers address contradictory data on boronate stability under oxidative conditions?

Advanced

Contradictions arise from solvent polarity and H₂O₂ concentration:

- In aqueous media , H₂O₂ oxidizes boronate esters to phenols (λ = 400 nm for nitro derivatives), useful in H₂O₂ detection assays .

- In anhydrous organic solvents , the ester remains stable unless exposed to strong oxidizers (e.g., mCPBA).

Validate stability via: - Kinetic studies (NMR monitoring over 24 hours).

- pH-controlled experiments to identify decomposition thresholds .

What strategies mitigate challenges in synthesizing halogenated derivatives of this boronic ester?

Advanced

For halogenation (e.g., bromination at the 4′-position):

- Use NBS (N-bromosuccinimide) with catalytic FeCl₃ in CCl₄ at 0°C to avoid boronate cleavage .

- Protect the boronate with diethanolamine prior to halogenation, followed by acidolytic deprotection .

- Characterize intermediates via XRD or 2D NMR (e.g., NOESY for regiochemical confirmation) .

How can computational methods aid in predicting reactivity or designing derivatives?

Q. Advanced

- DFT calculations (e.g., Gaussian 16) model transition states for cross-coupling reactions, identifying steric barriers from the methyl group .

- Molecular docking predicts interactions in biochemical applications (e.g., carbohydrate binding assays) .

- SAR studies correlate substituent effects (e.g., electron-withdrawing groups at the 4′-position) with reaction yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.